

# Application Notes and Protocols for the Synthesis of Quinazolinones using 2-Aminobenzanilide

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These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing **2-aminobenzanilide** as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, making them attractive scaffolds in drug discovery and development. The methodologies outlined below cover various synthetic strategies, including reactions with aromatic aldehydes and carboxylic acids, often employing catalytic systems to enhance efficiency and yield.

## Introduction to Quinazolinone Synthesis from 2-Aminobenzanilide

**2-Aminobenzanilide** serves as a versatile precursor for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. The core synthetic strategy involves the cyclization of the **2-aminobenzanilide** backbone with a suitable one-carbon or multi-carbon synthon. The presence of the aniline and benzamide functionalities within the same molecule allows for a facile intramolecular cyclization to form the fused pyrimidinone ring system characteristic of quinazolinones.

Common synthetic transformations include condensation reactions with aldehydes to form dihydroquinazolinone intermediates, which can be subsequently oxidized, or direct cyclization



with carboxylic acids or their derivatives. The choice of reactants and reaction conditions allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

## **Key Synthetic Methodologies**

Two primary and effective methods for the synthesis of quinazolinones from **2-aminobenzanilide** are detailed below:

- One-Pot, Three-Component Reaction with Aromatic Aldehydes: This approach involves the
  reaction of an isatoic anhydride (which generates 2-aminobenzamide in situ, a close analog
  of 2-aminobenzanilide), an aromatic aldehyde, and an amine. While direct protocols for 2aminobenzanilide are less common in literature, this methodology can be adapted. A more
  direct two-component reaction of 2-aminobenzanilide with an aromatic aldehyde can also
  be employed, typically requiring an oxidative step to yield the aromatic quinazolinone.
- Cyclocondensation with Carboxylic Acids: This method provides a direct route to 2-substituted-3-aryl-4(3H)-quinazolinones through the reaction of 2-aminobenzanilide with carboxylic acids, often facilitated by a dehydrating agent or catalyst.

# Protocol 1: Synthesis of 2,3-Diaryl-2,3dihydroquinazolin-4(1H)-ones via Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-ones from the reaction of **2-aminobenzanilide** (N-phenyl-2-aminobenzamide) and various aromatic aldehydes. These dihydroquinazolinones can serve as precursors to the fully aromatic quinazolinones through a subsequent oxidation step.

#### Experimental Protocol:

Reaction Setup: To a mixture of isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), and an amine (1 mmol), a catalytic amount of Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O (0.05 mmol) is added.
 Note: While isatoic anhydride is used here as a precursor to the 2-aminobenzamide core, this method can be adapted for 2-aminobenzanilide.[1]







- Reaction Conditions: The reaction mixture is heated at 80°C under solvent-free conditions for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).[1]
- Work-up: Upon completion, hot ethanol (15 mL) is added to the reaction mixture, and the catalyst is removed by filtration.
- Purification: The pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one is obtained by recrystallization from ethanol.

Oxidation to Quinazolin-4(3H)-ones:

The synthesized 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones using an oxidizing agent in a suitable solvent.

#### Data Presentation:

The following table summarizes the yields of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones synthesized from isatoic anhydride, various amines, and aromatic aldehydes using  $Bi(NO_3)_3\cdot 5H_2O$  as a catalyst. This data provides an indication of the expected yields for analogous reactions starting with **2-aminobenzanilide**.

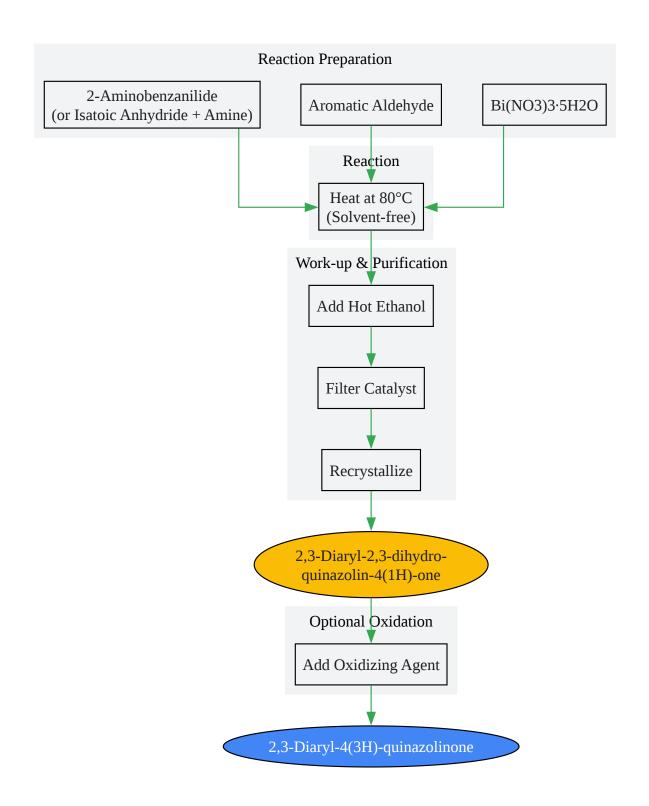


Entry	Amine	Aldehyde	Time (h)	Yield (%)
1	Ethylamine	4- Chlorobenzaldeh yde	1	95
2	n-Propylamine	4- Chlorobenzaldeh yde	1	97
3	n-Butylamine	4- Chlorobenzaldeh yde	1.5	96
4	Benzylamine	4- Chlorobenzaldeh yde	2	92
5	Aniline	4- Chlorobenzaldeh yde	2	90
6	Ethylamine	4- Methylbenzaldeh yde	1	96
7	Ethylamine	4- Methoxybenzald ehyde	1	97
8	Ethylamine	3- Nitrobenzaldehy de	1.5	94
9	Ethylamine	2- Chlorobenzaldeh yde	2	90

Table adapted from a study on the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones.[1]



#### **Experimental Workflow:**



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Workflow for the synthesis of quinazolinones from **2-aminobenzanilide** and aromatic aldehydes.

# Protocol 2: Cyclocondensation of 2-Aminobenzanilide with Carboxylic Acids

This protocol outlines the direct synthesis of 2-substituted-3-aryl-4(3H)-quinazolinones via the cyclocondensation of **2-aminobenzanilide** with various carboxylic acids. This method is advantageous as it is a one-pot procedure that directly yields the aromatic quinazolinone core.

#### Experimental Protocol:

- Reaction Setup: A mixture of **2-aminobenzanilide** (1 mmol), a carboxylic acid (1.2 mmol), and a catalytic amount of a suitable dehydrating agent (e.g., polyphosphoric acid (PPA) or a Lewis acid like TiCl<sub>4</sub>) is prepared in a reaction vessel.[2][3]
- Reaction Conditions: The reaction mixture is heated at a temperature ranging from 120°C to 160°C for several hours, with the progress of the reaction monitored by TLC.
- Work-up: After cooling to room temperature, the reaction mixture is poured into a cold solution of sodium bicarbonate or water to neutralize the acid and precipitate the product.
- Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

#### Data Presentation:

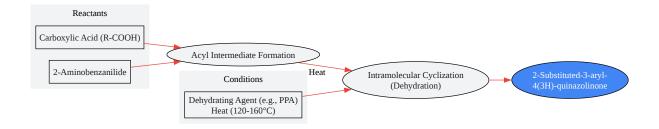
The following table provides representative examples of 2,3-disubstituted-4(3H)-quinazolinones synthesized via the cyclocondensation of 2-aminobenzamides with carboxylic acids, highlighting the versatility of this approach.



Entry	2- Aminobenzami de Derivative	Carboxylic Acid	Catalyst/Condi tions	Yield (%)
1	2- Aminobenzamide	Benzoic Acid	PPA, 140°C	85
2	2- Aminobenzamide	4-Chlorobenzoic Acid	PPA, 140°C	82
3	2- Aminobenzamide	4- Methoxybenzoic Acid	PPA, 140°C	88
4	2- Aminobenzamide	Acetic Acid	Reflux	75
5	N-methyl-2- aminobenzamide	Benzoic Acid	PPA, 140°C	80

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

#### Reaction Pathway:



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Cyclocondensation of **2-aminobenzanilide** with a carboxylic acid.

# Biological Activities and Signaling Pathways of 2,3-Diaryl-4(3H)-quinazolinones

Quinazolinone derivatives, particularly 2,3-diaryl-4(3H)-quinazolinones, have been the subject of extensive research due to their significant pharmacological potential. These compounds have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity and Associated Signaling Pathways:

Many 2,3-diaryl-4(3H)-quinazolinone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] Their anticancer effects are often attributed to the inhibition of specific cellular targets, leading to the disruption of critical signaling pathways.

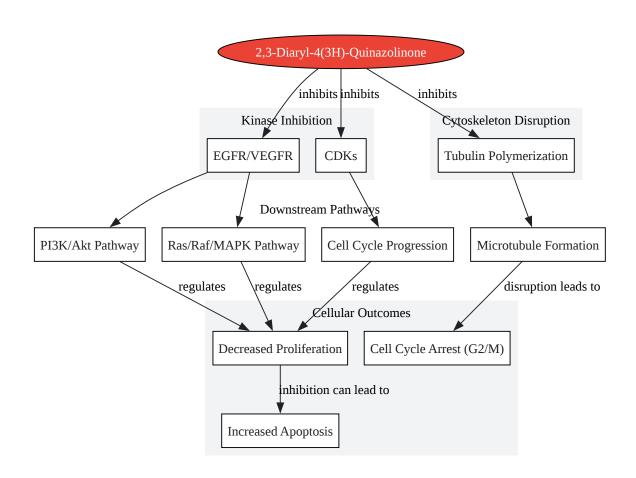
- Kinase Inhibition: A prominent mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.
  - EGFR, VEGFR, and other Tyrosine Kinases: Several 2,3-diaryl-4(3H)-quinazolinones have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[5] Inhibition of these receptors can block downstream signaling cascades such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer.
  - Cyclin-Dependent Kinases (CDKs): Some derivatives have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[6] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell division.
- Tubulin Polymerization Inhibition: Certain 2,3-diaryl-4(3H)-quinazolinones have been shown
  to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][7] This
  disruption of the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis



(programmed cell death) in cancer cells. These compounds often bind to the colchicine binding site on tubulin.[7]

 Induction of Apoptosis: The cytotoxic effects of these quinazolinones are often mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

#### Signaling Pathway Diagram:



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Signaling pathways modulated by 2,3-diaryl-4(3H)-quinazolinones.

Anti-inflammatory Activity:

Some 2,3-diaryl-4(3H)-quinazolinones have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

### Conclusion

The synthesis of quinazolinones from **2-aminobenzanilide** provides a versatile platform for the generation of a diverse library of compounds with significant therapeutic potential. The protocols outlined in these application notes offer robust methods for the synthesis of these valuable heterocyclic scaffolds. The demonstrated anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, underscore the importance of 2,3-diaryl-4(3H)-quinazolinones as a promising area for future drug discovery and development efforts. Further exploration of the structure-activity relationships of these compounds will be crucial in optimizing their potency and selectivity for various biological targets.

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